N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazinone core linked to a 5-chloro-2-methoxyphenyl group via an acetamide bridge. Its molecular weight is 374.4 g/mol (C₂₁H₁₈ClN₄O₃) .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-29-19-8-7-15(22)11-17(19)23-20(27)13-25-9-10-26-18(21(25)28)12-16(24-26)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXJKILWIXDGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 357.79 g/mol. The compound features a chloro-substituted methoxyphenyl group and a pyrazolo[1,5-a]pyrazin moiety, which are significant for its biological activity.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable anticancer properties. A study highlighted that compounds within this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, derivatives similar to this compound have shown efficacy against breast and lung cancer cells by targeting specific signaling pathways involved in tumor growth and metastasis .
Enzyme Inhibition
Enzymatic inhibition is another critical aspect of the biological activity of this compound. It has been noted that compounds with similar structures can act as selective inhibitors of myeloperoxidase (MPO), an enzyme linked to inflammation and autoimmune diseases. The inhibition mechanism is often time-dependent and covalent, suggesting a strong interaction with the enzyme's active site .
Case Studies
- Study on MPO Inhibition : A preclinical evaluation demonstrated that a closely related compound significantly inhibited MPO activity in vivo, leading to reduced inflammatory markers in treated cynomolgus monkeys. This suggests potential therapeutic applications for inflammatory conditions .
- Anticancer Efficacy : In vitro studies on breast cancer cell lines revealed that this compound induced apoptosis via the activation of caspase pathways. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Selective inhibition of MPO | |
| Anti-inflammatory | Reduces inflammatory markers in vivo |
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Anticancer Activity | MPO Inhibition |
|---|---|---|
| N-(5-chloro-2-methoxyphenyl)-2-acetamide | Moderate | Yes |
| N1-substituted 6-arylthiouracils | High | Strong |
| Pyrazolo[1,5-a]pyrimidines | Varies by substitution | Yes |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide exhibit significant anticancer properties. The pyrazolo[1,5-a]pyrazine moiety has been shown to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may have similar effects. Studies demonstrate its potential in disrupting cancer cell cycles and inducing apoptosis in malignant cells, making it a candidate for further development in cancer therapeutics.
2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly through modulation of neurotransmitter systems. Research has highlighted the role of similar compounds in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate NMDA receptors may also contribute to its neuroprotective properties.
Pharmacological Insights
3. Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. This inhibition could lead to reduced inflammation and pain relief, presenting possibilities for treating conditions like arthritis and other inflammatory disorders.
Case Study 1: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[1,5-a]pyrazine derivatives and evaluated their anticancer activities against various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, effectively inhibiting tumor growth in vitro. The specific mechanisms involved apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Neuroprotection
A recent investigation focused on the neuroprotective effects of pyrazolo[1,5-a]pyrazine derivatives on neuronal cultures exposed to oxidative stress. The findings revealed that these compounds significantly reduced neuronal death and preserved mitochondrial function, suggesting their potential use in developing treatments for neurodegenerative diseases.
Data Table: Summary of Applications
| Application Area | Potential Benefits | Relevant Studies |
|---|---|---|
| Anticancer Activity | Inhibition of cell proliferation | Journal of Medicinal Chemistry |
| Neuroprotection | Protection against oxidative stress | Neurobiology Letters |
| Enzyme Inhibition | Reduction of inflammation | International Journal of Inflammation |
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Critical Analysis of Structural Modifications
- Core Heterocycle: Pyrazolo[1,5-a]pyrazinone (target) vs.
Substituent Effects :
Fluorine Incorporation :
- F-DPA’s 4-fluorophenyl group enhances metabolic stability and radiolabeling efficiency, a strategy absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
